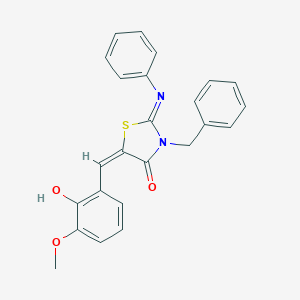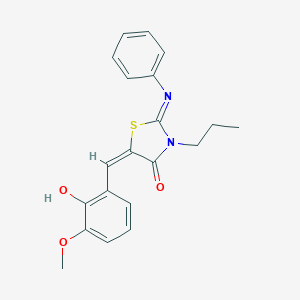![molecular formula C28H34N4O3S B298641 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one](/img/structure/B298641.png)
3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been extensively studied for its potential applications in scientific research. This compound exhibits a wide range of biological activities, making it an attractive target for drug development and other biomedical research.
Mecanismo De Acción
The mechanism of action of 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is a key signaling pathway that regulates cell growth and survival.
Biochemical and Physiological Effects:
3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one exhibits a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one in lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one. One potential direction is to investigate the use of this compound in combination with other anticancer agents to enhance its activity. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to optimize its use in clinical settings. Additionally, further research is needed to understand the molecular mechanisms underlying the anticancer activity of this compound.
Métodos De Síntesis
The synthesis of 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one involves the reaction of various reagents under specific reaction conditions. The synthesis process involves the use of several organic solvents and requires careful monitoring to ensure that the reaction proceeds smoothly.
Aplicaciones Científicas De Investigación
3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies.
Propiedades
Nombre del producto |
3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C28H34N4O3S |
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
(5Z)-3-cyclopentyl-2-cyclopentylimino-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H34N4O3S/c33-26(30-13-15-35-16-14-30)19-31-18-20(23-11-5-6-12-24(23)31)17-25-27(34)32(22-9-3-4-10-22)28(36-25)29-21-7-1-2-8-21/h5-6,11-12,17-18,21-22H,1-4,7-10,13-16,19H2/b25-17-,29-28? |
Clave InChI |
FSGXYIRWZKDHOA-KSVGNYRWSA-N |
SMILES isomérico |
C1CCC(C1)N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5)/S2)C6CCCC6 |
SMILES |
C1CCC(C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5)S2)C6CCCC6 |
SMILES canónico |
C1CCC(C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5)S2)C6CCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298558.png)
![2-Chloro-5-[5-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B298560.png)
![5-{5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298561.png)
![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298562.png)
![(2Z,5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298563.png)
![2-[(4-Methoxyphenyl)imino]-3-methyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B298564.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298566.png)
![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298567.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298568.png)
![5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298570.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298573.png)


